molecular formula C19H15N B184525 (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline CAS No. 32353-38-1

(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline

Cat. No. B184525
CAS RN: 32353-38-1
M. Wt: 257.3 g/mol
InChI Key: YTSWLKWYRVTRMW-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is a heterocyclic compound that has drawn significant attention from researchers due to its diverse applications in various fields. This compound is also known as N-benzylidene-1,2-dihydrocyclopenta[b]quinoline-3-amine and has a chemical formula of C23H19N. The compound has a unique structure that makes it an ideal candidate for scientific research.

Mechanism Of Action

The mechanism of action of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is not yet fully understood. However, researchers have proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis, a process that leads to programmed cell death.

Biochemical And Physiological Effects

(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, leading to a reduction in inflammation. Additionally, this compound has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the treatment of viral infections.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against various types of cancer, making it an ideal candidate for cancer research. Additionally, this compound has also been shown to have anti-inflammatory and anti-viral properties, making it a versatile compound for scientific research.
However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry, making it challenging to produce in large quantities. Additionally, the compound is also relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the research of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline. One of the significant future directions is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, researchers can also explore the potential of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, researchers can also investigate the mechanism of action of this compound to gain a better understanding of its therapeutic potential.

Synthesis Methods

The synthesis of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is a complex process that requires expertise in organic chemistry. One of the most common methods used to synthesize this compound is the condensation reaction between 2-aminobenzylamine and cyclopentanone in the presence of a catalyst. The reaction leads to the formation of the intermediate product, which is then treated with benzaldehyde to yield the final product.

Scientific Research Applications

(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline has been extensively studied for its various applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have shown that this compound has potent anti-cancer properties and can be used to treat various types of cancer. Additionally, this compound has also been studied for its anti-inflammatory and anti-viral properties.

properties

CAS RN

32353-38-1

Product Name

(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline

InChI

InChI=1S/C19H15N/c1-2-6-14(7-3-1)12-16-10-11-17-13-15-8-4-5-9-18(15)20-19(16)17/h1-9,12-13H,10-11H2/b16-12-

InChI Key

YTSWLKWYRVTRMW-VBKFSLOCSA-N

Isomeric SMILES

C1C/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C=C31

SMILES

C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C31

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C31

Other CAS RN

32353-38-1

Origin of Product

United States

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